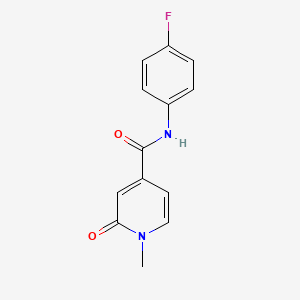
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one, also known as CPP-109, is a chemical compound that has gained attention for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain.
作用機序
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is a selective inhibitor of the enzyme, GABA-transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a number of physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a calming effect. Additionally, GABA has been shown to have anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
One advantage of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is that it has been shown to be effective in reducing drug-seeking behavior and relapse rates in human cocaine addicts. Additionally, this compound has been shown to be well-tolerated in humans, with few adverse effects reported. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and safety profile.
将来の方向性
There are a number of potential future directions for research on 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, there is interest in exploring the use of this compound in combination with other medications for the treatment of addiction. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans, particularly with regards to long-term use.
合成法
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is synthesized through a multistep process involving the reaction of cyclohexylamine with 2-pyridinecarboxylic acid to form 2-(cyclohexylamino)pyridine-3-carboxylic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with methylamine to form this compound.
科学的研究の応用
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one has been studied for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. Studies have shown that this compound can reduce drug-seeking behavior and decrease the reinforcing effects of cocaine and alcohol in animal models. Additionally, this compound has been shown to be effective in reducing relapse rates in human cocaine addicts.
特性
IUPAC Name |
4-(2-cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18-11-9-14(12-16(18)20)17(21)19-10-5-8-15(19)13-6-3-2-4-7-13/h9,11-13,15H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSYNGZIDYCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCCC2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)





![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide](/img/structure/B6628847.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide](/img/structure/B6628850.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenoxyacetamide](/img/structure/B6628853.png)
